

6-Oxoheptanal CAS number and molecular formula

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Compound of Interest		
Compound Name:	6-Oxoheptanal	
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In-Depth Technical Guide to 6-Oxoheptanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Oxoheptanal**, a bifunctional organic compound featuring both an aldehyde and a ketone. This document details its chemical identity, physical and chemical properties, and key synthetic and reaction protocols. Emphasis is placed on its preparation via ozonolysis and its utility in intramolecular aldol condensations, which are valuable transformations in organic synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Properties

6-Oxoheptanal is a seven-carbon straight-chain dialdehyde-ketone. Its structure contains a terminal aldehyde group and a ketone group at the 6-position.

Identifier	Value
CAS Number	19480-04-7[1]
Molecular Formula	C7H12O2[1]



A summary of its computed physical and chemical properties is provided in the table below. Experimental data for properties such as boiling and melting points are not readily available in the literature.

Property	Value	Source
Molecular Weight	128.17 g/mol	PubChem[1]
Exact Mass	128.083729621 Da	PubChem[1]
XLogP3	0.1	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	34.1 Ų	PubChem[1]
Complexity	97.1	PubChem[1]

Spectroscopic Data

Detailed experimental spectra for **6-Oxoheptanal** are not widely published. However, typical spectroscopic features can be predicted based on its structure:

- ¹H NMR: Expected signals would include a downfield aldehyde proton (CHO, ~9.8 ppm), a singlet for the methyl ketone protons (CH₃CO, ~2.1 ppm), and multiplets for the methylene protons in the aliphatic chain.
- 13C NMR: Characteristic peaks would appear for the aldehyde carbonyl (~202 ppm), the ketone carbonyl (~209 ppm), the methyl group of the ketone (~30 ppm), and the methylene carbons of the chain.
- IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the aldehyde (~1725 cm⁻¹) and the ketone (~1715 cm⁻¹), as well as C-H stretching of the aldehyde proton (~2820 and ~2720 cm⁻¹).



• Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z = 128. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups.

Experimental Protocols Synthesis of 6-Oxoheptanal via Reductive Ozonolysis

A common and efficient method for the synthesis of **6-Oxoheptanal** is the reductive ozonolysis of **1-methylcyclohexene**. The double bond is cleaved to yield the desired keto-aldehyde.

Reaction:

1-Methylcyclohexene + O₃ → Molozonide → Ozonide → **6-Oxoheptanal**

Detailed Methodology:

 Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer. The reaction should be performed in a fume hood.

Procedure:

- Dissolve 1-methylcyclohexene in a suitable inert solvent (e.g., dichloromethane or methanol) in the reaction flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress
 can be monitored by the appearance of a blue color, indicating an excess of ozone, or by
 using a triphenylphosphine indicator.
- Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any remaining ozone.
- Introduce a reducing agent to work up the ozonide. Common choices for reductive workup to yield aldehydes and ketones include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.



- Add the reducing agent at -78 °C and then allow the reaction mixture to slowly warm to room temperature.
- After the workup is complete, the solvent is removed under reduced pressure. The crude
 6-Oxoheptanal can then be purified by distillation or column chromatography.

Intramolecular Aldol Condensation of 6-Oxoheptanal

6-Oxoheptanal is a classic substrate for intramolecular aldol condensation, which can lead to the formation of five or seven-membered rings. The formation of a five-membered ring is generally thermodynamically favored.

Reaction:

6-Oxoheptanal --(Base)--> 1-Acetylcyclopentene

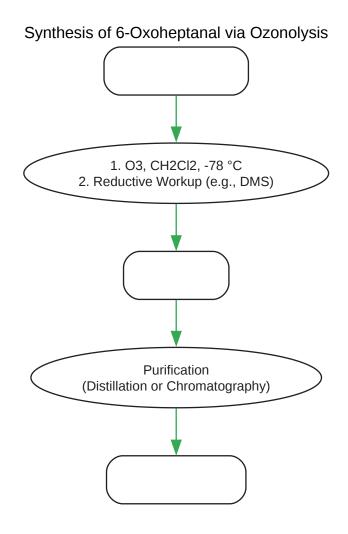
Detailed Methodology:

- Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Procedure:
 - Dissolve **6-Oxoheptanal** in a suitable solvent, such as ethanol or tetrahydrofuran (THF).
 - Add a base to catalyze the reaction. Common bases for this transformation include sodium hydroxide, potassium hydroxide, or non-nucleophilic bases like LDA (lithium diisopropylamide) for kinetically controlled reactions.
 - The reaction can be stirred at room temperature or heated to reflux to promote condensation. Reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).



• Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

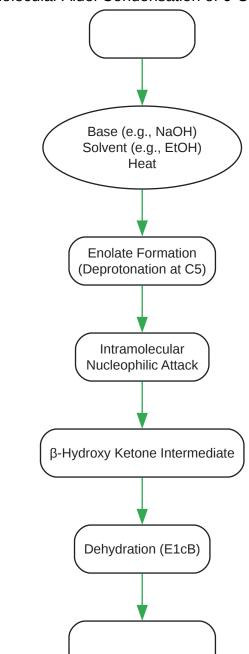
Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and purification of **6-Oxoheptanal**.





Intramolecular Aldol Condensation of 6-Oxoheptanal

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Caption: Reaction pathway for the intramolecular aldol condensation of **6-Oxoheptanal**.

Safety Information

6-Oxoheptanal is classified with the following GHS hazard statements:



- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Oxoheptanal is a versatile bifunctional molecule with significant applications in organic synthesis. Its preparation from readily available starting materials and its propensity to undergo intramolecular cyclization make it a valuable intermediate for the construction of more complex molecular architectures. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of **6-Oxoheptanal**.

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References

- 1. 6-Oxoheptanal | C7H12O2 | CID 11007917 PubChem [pubchem.ncbi.nlm.nih.gov]
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